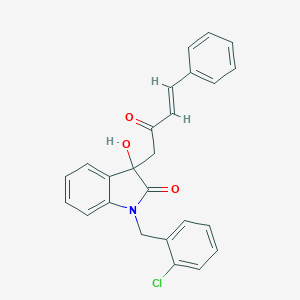
1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained attention due to its potential applications in scientific research. This molecule, also known as C16H14ClNO3, has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
作用机制
The mechanism of action of 1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it is believed that this molecule inhibits the activity of various enzymes such as cyclooxygenase-2 and 5-lipoxygenase. These enzymes are involved in the production of inflammatory mediators and are overexpressed in various cancer cell lines. By inhibiting the activity of these enzymes, 1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one may reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that this molecule inhibits the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This molecule has also been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. In vivo studies have shown that this molecule reduces the size of tumors in mice.
实验室实验的优点和局限性
1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one has potential advantages and limitations for lab experiments. One advantage is that this molecule has been shown to inhibit the growth of various cancer cell lines and reduce inflammation in vitro and in vivo. This makes it a potential candidate for further studies on its anticancer and anti-inflammatory properties. One limitation is that the mechanism of action of this molecule is not fully understood. Further studies are needed to determine the exact molecular targets of this molecule.
未来方向
There are several future directions for research on 1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one. One direction is to further investigate the mechanism of action of this molecule. This will help to determine the exact molecular targets of this molecule and may lead to the development of more potent analogs. Another direction is to study the pharmacokinetics and pharmacodynamics of this molecule. This will help to determine the optimal dosage and administration route for this molecule. Finally, further studies are needed to determine the potential toxicity and side effects of this molecule. This will help to determine the safety profile of this molecule and its potential as a therapeutic agent.
合成方法
1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one can be synthesized using various methods. One of the most common methods involves the reaction of 2-chlorobenzaldehyde with 3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one in the presence of a base such as sodium hydroxide. Another method involves the reaction of 2-chlorobenzaldehyde with 3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one in the presence of a catalyst such as palladium on carbon. These methods have been optimized to produce high yields of 1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one.
科学研究应用
1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one has potential applications in scientific research. This molecule has been studied for its potential anticancer properties. In vitro studies have shown that 1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one inhibits the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. This molecule has also been studied for its potential anti-inflammatory properties. In vitro studies have shown that 1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one inhibits the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
属性
产品名称 |
1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one |
|---|---|
分子式 |
C25H20ClNO3 |
分子量 |
417.9 g/mol |
IUPAC 名称 |
1-[(2-chlorophenyl)methyl]-3-hydroxy-3-[(E)-2-oxo-4-phenylbut-3-enyl]indol-2-one |
InChI |
InChI=1S/C25H20ClNO3/c26-22-12-6-4-10-19(22)17-27-23-13-7-5-11-21(23)25(30,24(27)29)16-20(28)15-14-18-8-2-1-3-9-18/h1-15,30H,16-17H2/b15-14+ |
InChI 键 |
JGHDONALSLDAGE-CCEZHUSRSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)O |
SMILES |
C1=CC=C(C=C1)C=CC(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)O |
规范 SMILES |
C1=CC=C(C=C1)C=CC(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[(4-Methylphenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B214284.png)
![Malononitrile, 2-[(2-fluorophenyl)-(5-hydroxy-2-methyl-1H-imidazol-4-yl)methyl]-](/img/structure/B214286.png)
![5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile](/img/structure/B214287.png)

![1-butyl-3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214294.png)
![1-butyl-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214297.png)
![1-butyl-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214299.png)
![1-butyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214300.png)
![1-butyl-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214301.png)
![1-butyl-3-hydroxy-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214303.png)
![1-butyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214304.png)
![1-butyl-3-[4-(2-furyl)-2-oxo-3-butenyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214308.png)